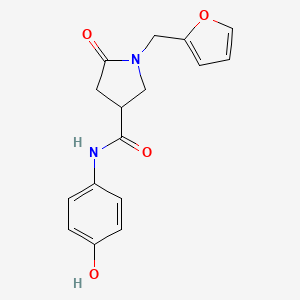
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FMHP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The unique chemical structure of FMHP has made it a popular choice for investigating its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, and may also have antioxidant and anti-inflammatory effects. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.
Biochemical and physiological effects:
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and dosage used. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and memory, and may also have potential applications for treating depression and anxiety. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce cell death and inhibit tumor growth, and may also have potential applications for treating other types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its mechanism of action and potential therapeutic applications. However, one of the limitations of using 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including investigating its potential therapeutic applications for neurodegenerative diseases, cancer, and other conditions. Other potential future directions include developing new derivatives of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with improved efficacy and fewer side effects, and investigating its potential applications as a drug delivery system for targeted drug delivery. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of furfural with methylamine to form 2-furylmethylamine, which is then reacted with 4-hydroxybenzaldehyde to form 1-(2-furylmethyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-tumor effects and may have potential applications as a chemotherapeutic agent. In drug discovery, 1-(2-furylmethyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound for developing new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13-5-3-12(4-6-13)17-16(21)11-8-15(20)18(9-11)10-14-2-1-7-22-14/h1-7,11,19H,8-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCAOGSHHLHQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)
![N-(3-acetylphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6123165.png)
![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)
![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)
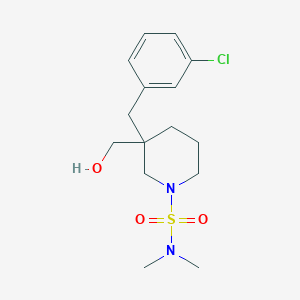
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
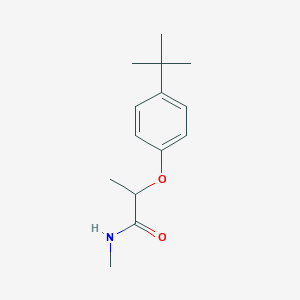
![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
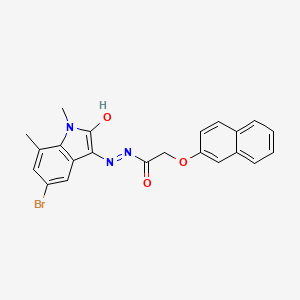
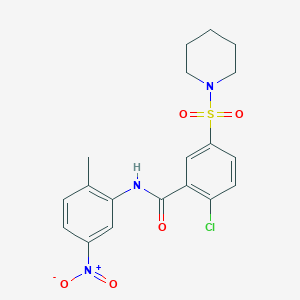
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)